1-Boc-2-phenyl-4-piperidinone chemical properties
1-Boc-2-phenyl-4-piperidinone chemical properties
An In-Depth Technical Guide to 1-Boc-2-phenyl-4-piperidinone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-tert-butyloxycarbonyl-2-phenyl-4-piperidinone, a key heterocyclic intermediate in modern organic synthesis and medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and this particular derivative offers a unique combination of functionalities: a protected secondary amine, a reactive ketone, and a phenyl group that introduces specific steric and electronic properties. This document details its physicochemical and spectroscopic properties, explores its synthesis and characteristic reactivity, and highlights its application as a versatile building block for complex, biologically active molecules. Detailed experimental protocols and safety considerations are also provided for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a foundational structural motif in the pharmaceutical industry[1]. Its derivatives are integral components of numerous FDA-approved drugs, underscoring their importance in drug design and discovery[2]. The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, making it an ideal scaffold for interacting with biological targets[2].
1-Boc-2-phenyl-4-piperidinone emerges as a highly valuable building block within this chemical space. It features:
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A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the ring nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions orthogonal to many other protecting groups[3].
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A Ketone at the 4-Position: This carbonyl group is a versatile handle for a wide array of chemical transformations, including reductive amination, olefination, and additions of organometallic reagents.
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A Phenyl Group at the 2-Position: This substituent introduces aromaticity and hydrophobicity, influencing the molecule's overall properties and providing a basis for creating analogs of phenyl-containing therapeutic agents[4].
This guide will delve into the core chemical properties and practical utility of this important synthetic intermediate.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a compound is critical for its effective use in synthesis.
Physicochemical Properties
The core physical and chemical data for 1-Boc-2-phenyl-4-piperidinone are summarized below. It typically presents as a white to off-white or light yellow crystalline solid[4][5].
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₃ | [4] |
| Molecular Weight | 275.34 g/mol | [4] |
| CAS Number | 849928-30-9 | [4] |
| Appearance | Colorless or light yellow crystal/powder | [5] |
| Melting Point | 60-64 °C | [5] |
| Boiling Point | ~402.9 °C (Predicted) | [5] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF, dichloromethane) | [5] |
Spectroscopic Data Interpretation
While specific spectra depend on the acquisition conditions, the key identifying features are predictable.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.5 ppm, integrating to 9H), the aromatic protons of the phenyl group (a multiplet between 7.2-7.5 ppm, 5H), and the diastereotopic protons of the piperidine ring. The proton at the C2 position, adjacent to the phenyl group, will appear as a distinct multiplet. The protons alpha to the ketone (at C3 and C5) will also be visible as multiplets in the 2.0-3.0 ppm region.
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¹³C NMR: The carbon spectrum will display a signal for the carbonyl of the ketone (~208 ppm), signals for the aromatic carbons, and distinct peaks for the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28 ppm). The carbons of the piperidine ring will appear in the aliphatic region.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl stretching bands. The ketone C=O stretch will appear around 1710-1725 cm⁻¹, while the carbamate C=O stretch of the Boc group will be visible at a lower frequency, typically 1680-1695 cm⁻¹.
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Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 275 would be expected. Common fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and the isobutylene group ([M-56]⁺), as well as the loss of the entire Boc group ([M-101]⁺).
Synthesis and Reactivity
1-Boc-2-phenyl-4-piperidinone is an important intermediate used to synthesize a variety of bioactive molecules, including potential anticancer drugs and neuroprotective agents[5]. Its utility stems from the predictable reactivity of its functional groups.
Synthesis of 1-Boc-2-phenyl-4-piperidinone
The synthesis of this compound can be achieved through multi-step sequences, often starting from simpler piperidone precursors. A common conceptual pathway involves the introduction of the phenyl group followed by protection of the nitrogen.
Caption: Conceptual synthetic workflow for 1-Boc-2-phenyl-4-piperidinone.
Key Reactions and Mechanistic Insights
The true value of 1-Boc-2-phenyl-4-piperidinone lies in its reactivity, which allows for the elaboration of the piperidine core.
This is arguably the most powerful transformation for this substrate. It allows for the introduction of a substituted amino group at the 4-position, a key step in the synthesis of many pharmacologically active compounds[2][6].
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Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this reaction[6]. Unlike harsher reagents like sodium borohydride, NaBH(OAc)₃ is a mild and selective hydride donor. It readily reduces the iminium ion formed in situ from the ketone and an amine but is slow to reduce the ketone itself. This selectivity prevents the formation of the corresponding alcohol as a major byproduct. The reaction can be performed in a one-pot fashion without strict pH control, making it highly efficient and practical[6][7].
The Boc protecting group is stable to a wide range of reaction conditions but can be cleanly removed using strong acids[6].
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Causality of Reagent Choice: Trifluoroacetic acid (TFA) in a solvent like dichloromethane or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane) are commonly used[6]. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of gaseous carbon dioxide and the stable tert-butyl cation, which is scavenged by the solvent or counter-ion. This process is highly efficient and typically proceeds to completion at room temperature.
Caption: Key reactivity pathways of 1-Boc-2-phenyl-4-piperidinone.
Experimental Protocol: Reductive Amination
This section provides a detailed, self-validating protocol for the reductive amination of 1-Boc-2-phenyl-4-piperidinone with a primary amine.
Objective: To synthesize tert-butyl 4-(benzylamino)-2-phenylpiperidine-1-carboxylate.
Materials:
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1-Boc-2-phenyl-4-piperidinone (1.0 eq)
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Benzylamine (1.1 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel
Step-by-Step Methodology:
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Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-Boc-2-phenyl-4-piperidinone (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. Anhydrous solvent is crucial as water can hydrolyze the reducing agent and the intermediate iminium ion.
-
-
Amine Addition: Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
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Rationale: This allows for the formation of the hemiaminal intermediate and its subsequent dehydration to the corresponding iminium ion, which is the species that will be reduced. A slight excess of the amine helps drive this equilibrium.
-
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
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Rationale: Portion-wise addition helps control any temperature increase. The excess of the reducing agent ensures the reaction goes to completion.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Rationale: Reaction times can vary. Monitoring ensures the reaction is stopped at the optimal point, maximizing yield and minimizing byproduct formation.
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Workup - Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
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Rationale: The basic solution neutralizes any remaining acidic species and destroys the excess reducing agent.
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Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
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Rationale: This ensures all of the organic product is recovered from the aqueous phase.
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Workup - Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
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Rationale: Washing removes residual water-soluble impurities. Brine helps to break up emulsions and begin the drying process. MgSO₄ removes residual water from the organic solvent.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.
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Rationale: Purification is necessary to remove unreacted reagents and any minor byproducts, yielding the desired compound with high purity.
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Safety and Handling
As with any laboratory chemical, 1-Boc-2-phenyl-4-piperidinone should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related structures like 1-Boc-4-piperidone provides guidance[8][9].
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Hazards: May cause skin, eye, and respiratory tract irritation[5][8]. Harmful if swallowed[9].
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[8][10].
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with strong oxidizing agents and strong acids[5][11].
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place[8].
Conclusion
1-Boc-2-phenyl-4-piperidinone stands out as a sophisticated and highly useful intermediate for synthetic and medicinal chemists. Its well-defined structure, featuring orthogonally reactive sites, provides a reliable platform for constructing complex molecular architectures. The ability to selectively modify the C4-ketone and deprotect the nitrogen under mild conditions allows for a modular approach to library synthesis and lead optimization campaigns. As the demand for novel therapeutics containing the piperidine scaffold continues to grow, the importance of versatile and well-characterized building blocks like 1-Boc-2-phenyl-4-piperidinone will undoubtedly increase.
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